molecular formula C18H19NO4 B2947578 [1-(acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate CAS No. 318959-02-3

[1-(acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate

Cat. No.: B2947578
CAS No.: 318959-02-3
M. Wt: 313.353
InChI Key: BUBFQPZBFCTNKK-KSSFIOAISA-N
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Description

[1-(Acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate is an organic compound belonging to the benzochromene class. This category is known for its pharmacological activities and potential applications in various scientific research fields. The compound’s structure features an acetylamino group and a dihydro-benzochromene moiety, contributing to its chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. Here’s a common synthetic route:

  • Nitration of naphthol: : Naphthol undergoes nitration to form nitronaphthol under acidic conditions using nitric acid and sulfuric acid.

  • Reduction: : The nitro group is then reduced to an amino group using a reducing agent such as hydrogen with a palladium catalyst.

  • Acetylation: : The resulting amino compound is acetylated using acetic anhydride to form an acetylamino derivative.

  • Cyclization: : The acetylamino derivative undergoes cyclization in the presence of a suitable cyclizing agent to form the benzochromene core.

  • Esterification: : Finally, the compound undergoes esterification with acetic acid to form the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the above synthetic route to ensure high yield and purity. This often involves:

  • Automated synthesis reactors: for precise control over reaction conditions.

  • Continuous flow synthesis: to enhance reaction efficiency and scalability.

  • Advanced purification techniques: such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[1-(Acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form quinone derivatives, which may have distinct biological activities.

  • Reduction: : Reduction can yield hydroxy derivatives with different physicochemical properties.

  • Substitution: : Substitution reactions can occur at the acetylamino or ester groups, leading to modified derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or chromic acid for oxidation.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction.

  • Substitution Reagents: : Alkyl halides or acid chlorides for substitution reactions.

Major Products Formed

  • Oxidation Products: : Quinones and related compounds.

  • Reduction Products: : Hydroxy derivatives.

  • Substitution Products: : Various acetyl or ester substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate is used as a starting material for the synthesis of other complex molecules, serving as a scaffold for drug development.

Biology

This compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its binding affinity and specificity make it a candidate for biochemical assays and molecular docking studies.

Medicine

The pharmacological potential of this compound is explored in medicinal chemistry for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, the compound can be used in the development of dyes, pigments, and other materials requiring specific chromophoric properties.

Mechanism of Action

The mechanism by which [1-(acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate exerts its effects involves interaction with molecular targets such as enzymes and receptors. The acetylamino group enhances the molecule’s binding affinity through hydrogen bonding and electrostatic interactions, while the benzochromene core provides a hydrophobic interface for interaction with target molecules.

Molecular Targets and Pathways

  • Enzymes: : The compound can inhibit or activate enzymes involved in various biochemical pathways.

  • Receptors: : It can bind to receptors, modulating signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • [1-(Acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate: vs. 2,3-dihydro-1H-benzo[f]chromen-2-yl methyl ether : The acetate derivative offers better solubility and enhanced biological activity.

  • This compound: vs. Naphthalene derivatives : The benzochromene structure provides unique photophysical properties compared to naphthalene derivatives.

  • This compound: vs. Coumarin derivatives : Coumarin derivatives are known for their anticoagulant properties, while the discussed compound has broader pharmacological potential.

The uniqueness of this compound lies in its versatile chemical structure, allowing for various modifications and applications in different scientific domains.

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Properties

IUPAC Name

[(1S,2R)-1-acetamido-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-11(20)19-18-14(9-22-12(2)21)10-23-16-8-7-13-5-3-4-6-15(13)17(16)18/h3-8,14,18H,9-10H2,1-2H3,(H,19,20)/t14-,18-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBFQPZBFCTNKK-KSSFIOAISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(COC2=C1C3=CC=CC=C3C=C2)COC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1[C@H](COC2=C1C3=CC=CC=C3C=C2)COC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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